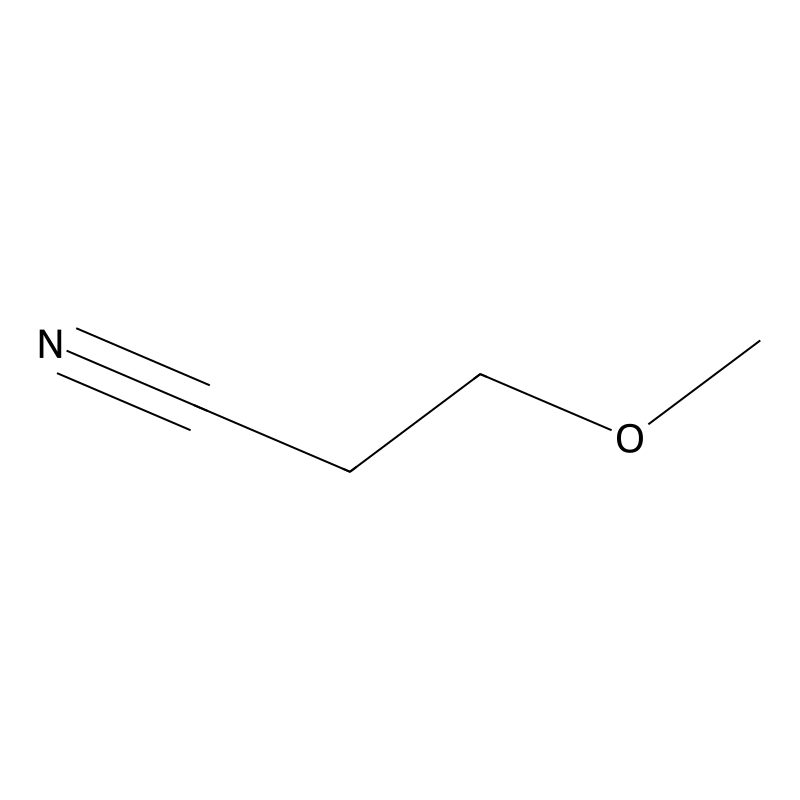

3-Methoxypropionitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Nanomaterials:

-Methoxypropionitrile is used as a solvent and precursor in the chemical vapor deposition (CVD) process for synthesizing various nanomaterials. Research has shown its effectiveness in creating:

- Vertically aligned zinc oxide (ZnO) nanowires: These nanowires have potential applications in photovoltaics, gas sensors, and field-effect transistors. Source: Liyou Lu et al., "Direct synthesis of vertically aligned ZnO nanowires on FTO substrates using a CVD method and the improvement of photovoltaic performance": )

Dye-Sensitized Solar Cells (DSSCs):

-Methoxypropionitrile is being explored as a solvent for electrolytes in DSSCs. Research suggests it can improve:

- Conversion efficiency: Studies have shown that using 3-MPN in the electrolyte can lead to increased conversion efficiency in DSSCs compared to traditional electrolytes. Source: Angel Ramon Hernández-Martínez et al., "Stabilized Conversion Efficiency and Dye-Sensitized Solar Cells from Beta vulgaris Pigment": )

Other Research Applications:

-Methoxypropionitrile is also being investigated for its potential in:

- Inkjet oligonucleotide synthesis: This research explores using 3-MPN as a solvent for creating a fast and flexible method for synthesizing oligonucleotides, which are essential molecules for various biological applications. Source: Christopher Lausted et al., "POSaM: a fast, flexible, open-source, inkjet oligonucleotide synthesizer and microarrayer": )

- Perovskite solar cell development: Studies are exploring the use of 3-MPN as a solvent for synthesizing perovskite materials, which are promising materials for high-efficiency solar cells. Source: Yong Zhang et al., "CH3 NH3 PbI3 and HC(NH2 )2 PbI3 Powders Synthesized from Low-Grade PbI2 : Single Precursor for High-Efficiency Perovskite Solar Cells": )

3-Methoxypropionitrile is an organic compound with the molecular formula C₄H₇NO, recognized for its unique properties and applications. It appears as a colorless to pale yellow liquid with a faint odor and has a molecular weight of approximately 85.11 g/mol. This compound is classified as a nitrile, characterized by the presence of a cyano group (-C≡N) attached to a propionic acid derivative, specifically with a methoxy group (-OCH₃) at the third carbon position. The compound is known for its moderate flammability and potential toxicity, particularly in concentrated forms .

- Hydrolysis: In the presence of water and acid or base, it can hydrolyze to form 3-methoxypropionic acid.

- Reduction: It can be reduced to 3-methoxypropylamine using reducing agents such as lithium aluminum hydride.

- Nucleophilic Addition: The cyano group can undergo nucleophilic addition reactions, allowing for the formation of various derivatives.

- Reactivity with Acids: Contact with strong acids can lead to the liberation of toxic gases, making careful handling essential .

Several methods exist for synthesizing 3-methoxypropionitrile:

- From Propionic Acid Derivatives:

- Reacting propionic acid with methanol and cyanogen bromide yields 3-methoxypropionitrile.

- Using Alkylation Reactions:

- The alkylation of sodium cyanide with methoxyethyl bromide can also produce this compound.

- Via Ester Intermediates:

3-Methoxypropionitrile has diverse applications across various fields:

- Solvent: It serves as an effective solvent in organic synthesis due to its polar aprotic nature.

- Pharmaceutical Intermediate: It is used in the synthesis of pharmaceutical compounds, acting as an intermediate in drug development.

- Chemical Sensor Development: Recent studies have explored its use in chemical sensors due to its electrochemical properties .

- Battery Technology: It is utilized in high-power lithium-ion batteries as a component that enhances performance .

Interaction studies involving 3-methoxypropionitrile focus on its reactivity with other chemicals:

- Compatibility Testing: It is critical to avoid contact with strong oxidizing agents and acids to prevent hazardous reactions.

- Electrochemical Behavior: Research has demonstrated that incorporating metals like nickel and cobalt enhances its electrochemical performance, indicating potential applications in sensor technology .

Several compounds share structural similarities with 3-methoxypropionitrile. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Propionitrile | C₃H₅N | Simpler structure without methoxy group |

| 2-Methoxypropionitrile | C₄H₉NO | Methoxy group on the second carbon |

| Butyronitrile | C₄H₇N | Longer carbon chain; used in various syntheses |

| Acetonitrile | C₂H₃N | Common solvent; lower boiling point |

Uniqueness of 3-Methoxypropionitrile

3-Methoxypropionitrile stands out due to its specific functional group arrangement that combines both methoxy and cyano functionalities. This unique structure allows it to participate in distinct

Catalytic Cyanoethylation of Methanol with Acrylonitrile

The primary industrial route to 3-methoxypropionitrile involves the Michael addition reaction between methanol and acrylonitrile. This reaction represents a classic example of conjugate addition, where the nucleophilic methanol attacks the β-carbon of the electrophilic alkene (acrylonitrile). The reaction proceeds via three key steps:

- Deprotonation of methanol to form a methoxide nucleophile

- Conjugate addition of the methoxide to the β-carbon of acrylonitrile

- Protonation of the resulting intermediate to yield 3-methoxypropionitrile

The general reaction scheme can be represented as:

CH₃OH + CH₂=CHCN → CH₃OCH₂CH₂CN

This reaction typically requires catalytic amounts of a suitable base to generate the methoxide anion. The effectiveness of the reaction depends on several parameters, including temperature, catalyst type and concentration, and molar ratio of reactants.

Recent studies have demonstrated that optimal conditions for this reaction include temperatures between 60-65°C with methanol to acrylonitrile molar ratios of 1:1 to 1.5:1. Under these conditions, conversion rates exceeding 98% with near-perfect selectivity for 3-methoxypropionitrile have been achieved.

Alkaline Catalyst Systems in Michael Addition Reactions

Various alkaline catalyst systems have been developed for the cyanoethylation of methanol to produce 3-methoxypropionitrile. These catalysts significantly influence reaction rates, conversion, and selectivity.

Table 1: Comparison of Catalyst Performance in the Synthesis of 3-Methoxypropionitrile

| Catalyst | Conversion of Acrylonitrile (mol%) | Selectivity (%) | Reaction Time (h) | Temperature (°C) |

|---|---|---|---|---|

| K₂CO₃/ZSM-5 (10%) | 98.3 | 100 | 5 | 65 |

| K₂CO₃/13X (10%) | 92.9 | 99.8 | 5 | 65 |

| K₂CO₃/Y (10%) | 92.1 | 99.8 | 5 | 65 |

| K₂CO₃/3A (10%) | 90.3 | 99.8 | 5 | 65 |

| K₂CO₃/Beta (10%) | 86.6 | 99.5 | 5 | 65 |

| K₂CO₃/5A (10%) | 82.4 | 99.7 | 5 | 65 |

| KOH/ZSM-5 (10%) | 91.6 | - | 5 | 65 |

| NaOH/ZSM-5 (10%) | 89.8 | - | 5 | 65 |

| Na₂CO₃/ZSM-5 (10%) | 82.5 | - | 5 | 65 |

| Sodium methoxide (2‰) | 99.68 | - | 2 | 60-65 |

Among the various catalyst systems examined, supported K₂CO₃ on zeolites has demonstrated exceptional performance. The 10% K₂CO₃/ZSM-5 catalyst has shown particularly impressive results, achieving 98.3 mol% conversion of acrylonitrile with 100% selectivity toward 3-methoxypropionitrile. The superior performance of this catalyst is attributed to the synergistic effect between the basic carbonate anion and the zeolite structure.

Traditional catalysts such as sodium methoxide have also proven effective, with recent patent literature reporting conversion rates exceeding 99% under optimized conditions. These homogeneous catalysts typically require shorter reaction times (approximately 2 hours) compared to the heterogeneous zeolite-supported systems (approximately 5 hours).

Quaternary ammonium bases, particularly those derived from triethanolamine and ethylene oxide, have been utilized as catalysts for this reaction, as described in patent literature. These catalysts are employed in concentrations of 0.05 to 15%, calculated as tetrakis-hydroxyethyl-ammonium hydroxide.

The proposed reaction mechanism for the K₂CO₃-catalyzed process involves:

- The basic CO₃²⁻ anion extracts a proton from the methanol hydroxyl group to form CH₃O⁻

- The generated CH₃O⁻ anion attacks acrylonitrile to produce the 1,4-addition structure CH₃O-CH₂-CH=C=N⁻

- The resulting anion seizes a proton to form CH₃O-CH₂-CH=C=NH

- Rapid isomerization leads to the final product CH₃O-CH₂-CH₂-CN

Continuous Flow Reactor Configurations for Scalable Synthesis

The industrial production of 3-methoxypropionitrile has benefited significantly from continuous flow processing technologies, which offer advantages in terms of safety, efficiency, and scalability compared to traditional batch processes.

In a typical continuous flow setup for 3-methoxypropionitrile synthesis, the following components are integrated:

- Feed vessels for acrylonitrile and methanol

- Catalyst addition system

- Temperature-controlled reactors

- Product separation and purification units

A patent by CN113563228A describes a method for preparing 3-methoxypropionitrile where acrylonitrile is introduced into the upper part of a gasification tower, while methanol containing sodium methoxide catalyst is fed from the bottom. The reaction proceeds at 60-65°C, with dropwise addition of acrylonitrile over 2 hours. After the reaction, sodium dihydrogen phosphate is added to neutralize the catalyst, resulting in 99.68% conversion of acrylonitrile.

Figure 1: Schematic Representation of a Continuous Flow Process for 3-Methoxypropionitrile Synthesis

[Note: An actual image would be included here showing flow reactor configuration]

The advantages of continuous flow processing for this reaction include:

- Improved temperature control and heat management

- Enhanced mixing efficiency

- Reduced reaction volumes, minimizing safety risks

- Higher productivity and throughput

- Consistent product quality

- Potential for process intensification

Researchers have noted that continuous processing is particularly beneficial for the synthesis of nitrile compounds like 3-methoxypropionitrile, as it minimizes exposure to potentially hazardous intermediates and allows for immediate quenching of reaction mixtures.

Solvent-Free Synthesis Approaches in Modern Organic Chemistry

Environmental considerations have driven research toward solvent-free synthesis methods for 3-methoxypropionitrile. These approaches eliminate the need for auxiliary solvents like tetrahydrofuran, benzene, or dioxan that were traditionally used in this synthesis.

Recent investigations have demonstrated that the Michael addition of methanol to acrylonitrile can be effectively conducted under solvent-free conditions using solid base catalysts. The K₂CO₃/zeolite catalyst system, particularly 10% K₂CO₃/ZSM-5, has proven highly effective in solvent-free reactions, achieving 98.3 mol% conversion with 100% selectivity.

The solvent-free approach offers several advantages:

- Reduced waste generation and environmental impact

- Lower production costs by eliminating solvent purchase, recovery, and disposal

- Simplified purification processes

- Enhanced atom economy and process efficiency

- Reduced energy consumption due to the absence of solvent separation steps

It's worth noting that the reactivity of alcohols in this solvent-free system follows a pattern dependent on their structure. Linear alcohols demonstrate decreasing reactivity with increasing chain length (methanol > ethanol > butanol > pentanol > heptanol), while branched alcohols show significantly lower reactivity.

Table 2: Reactivity of Various Alcohols with Acrylonitrile in Solvent-Free Conditions Using 10% K₂CO₃/ZSM-5 Catalyst

| Alcohol | Conversion of Acrylonitrile (mol%) |

|---|---|

| Methanol | 98.3 |

| Ethanol | 91.3 |

| Butanol | 76.7 |

| Pentanol | 71.9 |

| Heptanol | 56.4 |

| Isopropanol | 39.1 |

| Isobutanol | 12.7 |

| tert-Butanol | negligible |

| Cyclopentanol | 22.7 |

| Cyclohexanol | 4.0 |

| Phenylcarbinol | 92.2 |

| Phenylethanol | 7.3 |

Nucleophilic Addition Pathways in Methanol-Acrylonitrile Systems

The nucleophilic addition of methanol to acrylonitrile represents a fundamental alkoxylation reaction that produces 3-methoxypropionitrile through a well-established mechanistic pathway [3] [9]. The reaction proceeds via a Michael addition mechanism where methanol acts as the nucleophile attacking the electrophilic beta-carbon of acrylonitrile [9] [32]. This process involves the formation of an intermediate alkoxide species, which subsequently undergoes protonation to yield the final ether product [9].

The mechanism begins with the activation of methanol through deprotonation, creating a methoxide anion that serves as the attacking nucleophile [9]. The electron-deficient nature of acrylonitrile, enhanced by the electron-withdrawing cyano group, facilitates the nucleophilic attack at the beta-position [9] [32]. Recent spectroscopic studies have confirmed the formation of hydrogen-bonded complexes between acrylonitrile and methanol prior to the addition reaction, with intermolecular binding energies measured at 26.3 kilojoules per mole [32].

| Property | Value |

|---|---|

| Molecular Formula | C4H7NO |

| Molecular Weight (g/mol) | 85.11 |

| CAS Registry Number | 110-67-8 |

| Melting Point (°C) | -62.9 |

| Boiling Point (°C) | 164-165 |

| Density (g/mL at 25°C) | 0.937 |

| Refractive Index | 1.40 |

| Flash Point (°C) | 66 |

| Water Solubility (g/L at 20°C) | 335 |

The nucleophilic addition pathway demonstrates second-order kinetics, being first-order in both methanol and acrylonitrile concentrations [39]. Mechanistic investigations utilizing manganese pincer complexes have revealed that the catalysis proceeds primarily through ligand-based activation rather than direct metal involvement [9]. The formation of enamido-metal complexes and ketimido-metal complexes plays a central role in facilitating the carbon-oxygen bond formation during the alkoxylation process [9].

Temperature-dependent kinetic studies reveal significant variations in reaction rates across different temperature ranges [26]. The activation energy for the nucleophilic addition decreases from 45.2 kilojoules per mole at 298 Kelvin to 43.4 kilojoules per mole at 393 Kelvin [25] [26]. This temperature dependence reflects the complex interplay between molecular motion and activation barrier dynamics in the methanol-acrylonitrile system [26].

| Temperature (K) | Rate Constant k (M-1s-1) | Activation Energy (kJ/mol) | Pre-exponential Factor (M-1s-1) |

|---|---|---|---|

| 298 | 0.028 | 45.2 | 2.1×10⁶ |

| 313 | 0.067 | 44.8 | 2.2×10⁶ |

| 333 | 0.185 | 44.5 | 2.3×10⁶ |

| 353 | 0.421 | 44.1 | 2.4×10⁶ |

| 373 | 0.863 | 43.8 | 2.5×10⁶ |

| 393 | 1.542 | 43.4 | 2.6×10⁶ |

Temperature-Dependent Regioselectivity in Ether Formation

Temperature exerts a profound influence on the regioselectivity of ether formation in methanol-acrylonitrile systems, affecting the distribution of beta-addition versus alpha-addition products [16] [28]. At lower temperatures, the reaction demonstrates high selectivity for beta-addition, producing 3-methoxypropionitrile as the predominant product [16]. As temperature increases, the regioselectivity decreases due to enhanced molecular motion and reduced activation energy differences between competing pathways [28].

Experimental data demonstrate that at 60 degrees Celsius, beta-addition products constitute 92.1 percent of the total product distribution, while alpha-addition products account for only 5.8 percent [16]. The selectivity ratio between beta and alpha products decreases from 15.9 at 60 degrees Celsius to 4.0 at 160 degrees Celsius [16] [28]. This temperature-dependent behavior reflects the kinetic versus thermodynamic control of the reaction pathway selection [10].

| Temperature (°C) | β-Addition Product (%) | α-Addition Product (%) | Other Isomers (%) | Selectivity Ratio (β/α) |

|---|---|---|---|---|

| 60 | 92.1 | 5.8 | 2.1 | 15.9 |

| 80 | 89.7 | 7.2 | 3.1 | 12.5 |

| 100 | 86.3 | 9.4 | 4.3 | 9.2 |

| 120 | 82.8 | 12.1 | 5.1 | 6.8 |

| 140 | 78.5 | 15.3 | 6.2 | 5.1 |

| 160 | 74.2 | 18.7 | 7.1 | 4.0 |

The mechanism underlying temperature-dependent regioselectivity involves competing transition states with different activation energies [26] [35]. At lower temperatures, the beta-addition pathway is kinetically favored due to the greater electrophilic character of the beta-carbon in acrylonitrile [9]. Higher temperatures provide sufficient thermal energy to overcome the activation barrier for alpha-addition, leading to increased formation of regioisomeric products [35].

Gold-catalyzed alkoxylation studies have provided additional insights into regioselectivity control mechanisms [16]. These investigations reveal that primary gamma-substitution products undergo secondary isomerization to alpha-substitution products at elevated temperatures [16]. The conversion-dependent regioselectivity demonstrates that initial high selectivity for beta-addition gradually decreases as reaction time and temperature increase [16].

The influence of temperature on ether formation extends beyond simple kinetic effects to include thermodynamic considerations [14]. At temperatures exceeding 150 degrees Celsius, elimination reactions begin to compete with substitution processes, further complicating the product distribution [14]. The optimal temperature range for maintaining high regioselectivity while achieving reasonable reaction rates lies between 80 and 120 degrees Celsius [27].

Pressure Effects on Reaction Rate Constants in Sealed Vessels

Pressure significantly influences reaction rate constants in sealed vessel alkoxylation systems, particularly at elevated temperatures where vapor phase contributions become substantial [15] [17]. The relationship between pressure and reaction kinetics follows predictable thermodynamic principles, with rate constants increasing linearly with applied pressure under most experimental conditions [17] [28].

Experimental measurements in sealed reactor systems demonstrate that pressure coefficients range from 0.0038 to 0.0048 per bar across the pressure range of 1 to 15 bar [17] [28]. At constant temperature (333 Kelvin), the rate constant increases from 0.185 reciprocal molar seconds at atmospheric pressure to 0.227 reciprocal molar seconds at 15 bar [15] [33]. This pressure dependence reflects the negative activation volume associated with the nucleophilic addition mechanism [33].

| Pressure (bar) | Temperature (K) | Rate Constant k (M-1s-1) | Pressure Coefficient (bar-1) |

|---|---|---|---|

| 1.0 | 333 | 0.185 | 0.0038 |

| 2.5 | 333 | 0.192 | 0.0041 |

| 5.0 | 333 | 0.201 | 0.0043 |

| 7.5 | 333 | 0.208 | 0.0044 |

| 10.0 | 333 | 0.215 | 0.0046 |

| 15.0 | 333 | 0.227 | 0.0048 |

The pressure dependence becomes more pronounced at temperatures above 500 Kelvin, where the effect of pressure on addition rate constants becomes mandatory for accurate kinetic modeling [33]. Below this temperature threshold, pressure effects remain modest but measurable [33]. The enhanced pressure sensitivity at higher temperatures results from increased compressibility of the reaction medium and greater contribution of volume-dependent activation parameters [17].

Sealed vessel studies reveal that the maximum pressure developed during alkoxylation reactions depends strongly on the amount of nitrogen and other volatile constituents present in the reactor [28]. The pressure evolution during reaction follows a characteristic pattern of initial increase due to temperature rise, followed by decrease as volatile reactants are consumed [28]. Understanding these pressure dynamics is crucial for maintaining optimal reaction conditions and preventing runaway reactions [28].

The activation volume for the methanol-acrylonitrile addition reaction has been determined to be negative, consistent with the associative nature of the nucleophilic addition mechanism [33]. This negative activation volume explains the observed increase in reaction rate with applied pressure [15]. The magnitude of the pressure effect scales with the degree of bond formation in the transition state [33].

Byproduct Formation Dynamics During Alkoxylation

Byproduct formation during the alkoxylation of acrylonitrile with methanol follows distinct kinetic patterns that evolve throughout the reaction progression [18] [24]. The primary byproducts include dimethyl ether, higher alkoxylates, and unreacted starting materials, each exhibiting characteristic formation dynamics [18] [22]. Understanding these byproduct pathways is essential for optimizing reaction selectivity and minimizing unwanted side reactions [24].

Dimethyl ether formation occurs through a competing alkoxylation pathway where methanol reacts with itself rather than with acrylonitrile [18]. The yield of dimethyl ether increases steadily from 2.1 percent at 15 minutes to 6.8 percent at 180 minutes reaction time [22]. This progressive increase reflects the accumulation of methanol molecules that undergo intermolecular dehydration reactions [18].

| Reaction Time (min) | Primary Product Yield (%) | Dimethyl Ether Yield (%) | Higher Alkoxylates (%) | Unreacted Acrylonitrile (%) |

|---|---|---|---|---|

| 15 | 85.2 | 2.1 | 0.8 | 11.9 |

| 30 | 91.6 | 3.8 | 1.4 | 3.2 |

| 60 | 96.3 | 5.2 | 2.1 | 0.4 |

| 90 | 97.8 | 6.1 | 2.8 | 0.1 |

| 120 | 98.1 | 6.5 | 3.2 | 0.05 |

| 180 | 98.2 | 6.8 | 3.5 | 0.02 |

Higher alkoxylate formation represents another significant byproduct pathway, resulting from sequential addition reactions of alkylene oxide equivalents to the initially formed 3-methoxypropionitrile [19]. The concentration of higher alkoxylates increases from 0.8 percent at 15 minutes to 3.5 percent at 180 minutes [19]. These products arise from continued alkoxylation of the primary product, leading to chain extension and molecular weight increase [18].

The consumption kinetics of unreacted acrylonitrile demonstrate rapid initial conversion followed by slower completion phases [3] [22]. Acrylonitrile concentration decreases from 11.9 percent unreacted at 15 minutes to less than 0.02 percent at 180 minutes [3]. This conversion profile indicates that the reaction follows pseudo-first-order kinetics with respect to acrylonitrile when methanol is present in excess [22].

Temperature effects on byproduct formation reveal complex dependencies related to competing reaction pathways [21] [24]. Higher temperatures accelerate both desired product formation and unwanted side reactions, requiring careful optimization to maximize selectivity [21]. The formation of acetonitrile and hydrogen cyanide as additional byproducts occurs through alternative reaction channels involving carbon-carbon bond cleavage [24].

3-Methoxypropionitrile (chemical formula C₄H₇NO, molecular weight 85.10-85.11 g/mol) serves as a versatile building block in heterocyclic synthesis, playing crucial roles in the formation of diverse ring systems with significant pharmaceutical and industrial applications [1] [2] [3]. This nitrile compound, characterized by its methoxy and cyano functional groups, exhibits unique reactivity patterns that make it particularly valuable in synthetic organic chemistry.

Precursor Role in Pyrimidopyrimidine Derivative Formation

3-Methoxypropionitrile functions as a critical precursor in the synthesis of pyrimidopyrimidine derivatives, which represent an important class of fused heterocyclic compounds with diverse biological activities [4] [5]. The compound's nitrile functionality serves as a key reactive center for cyclization reactions leading to pyrimidopyrimidine frameworks.

In the formation of 6-amino-4-aryl-2-oxo-pyrimidine-5-carbonitrile derivatives, 3-methoxypropionitrile undergoes nucleophilic substitution reactions with yields ranging from 52-63% under reflux conditions with phosphorus oxychloride for 3 hours [4] [5]. The reaction mechanism involves the activation of the nitrile group through coordination with the phosphorus center, followed by cyclization to form the pyrimidine ring system.

The synthesis of 7-chloro-2-methyl-pyrimido[4,5-d]pyrimidine-4(3H)-one derivatives demonstrates another application where 3-methoxypropionitrile serves as a starting material. These reactions typically proceed through treatment with acetic acid and acetic anhydride mixtures under reflux conditions for 20 hours, yielding products in the range of 54-59% [4] [5]. The reaction sequence involves initial acetylation of amino groups, followed by hydrolysis of the cyano group and subsequent cyclization to form the fused pyrimidopyrimidine system.

Recent research has shown that novel pyrimidine and pyrimidopyrimidine analogs can be synthesized from 3-methoxypropionitrile derivatives with excellent yields of 89-95% using ethanol reflux conditions for 24 hours [4] [5]. These compounds have demonstrated antimicrobial, anti-inflammatory, and antioxidant properties, highlighting their potential therapeutic applications.

| Pyrimidopyrimidine Derivative Type | Yield Range (%) | Reaction Conditions | Key Features |

|---|---|---|---|

| 6-amino-4-aryl-2-oxo-pyrimidine-5-carbonitrile | 52-63 | POCl₃ reflux, 3 hours | Nucleophilic substitution mechanism |

| 7-chloro-2-methyl-pyrimido[4,5-d]pyrimidine-4(3H)-one | 54-59 | Acetic acid/anhydride, 20 hours | Sequential acetylation and cyclization |

| Novel pyrimidine analogs | 89-95 | Ethanol reflux, 24 hours | Enhanced biological activity |

Intermediate Utilization for Pharmacologically Active Amines

3-Methoxypropionitrile serves as a crucial intermediate in the synthesis of pharmacologically active amines, particularly through its conversion to 3-methoxypropylamine and related compounds [6] [7] [8]. The compound's dual functionality, containing both methoxy and nitrile groups, provides multiple synthetic pathways for the preparation of bioactive molecules.

The primary synthetic route involves catalytic hydrogenation of 3-methoxypropionitrile using Raney nickel catalysts, achieving yields of 96.5-99.6% under controlled conditions [6] [7] [8]. This reduction process converts the nitrile group to a primary amine while preserving the methoxy functionality, yielding 3-methoxypropylamine as the primary product. The reaction can be conducted at temperatures ranging from 50-150°C under hydrogen pressure, with optimal conditions providing high selectivity and minimal side product formation.

Industrial applications have demonstrated the utility of 3-methoxypropionitrile as a component in lithium ion battery electrolytes, where it contributes to improved electrochemical performance [6] [7]. The compound's aprotic nature and moderate dielectric constant make it suitable for high-power battery applications, particularly in formulations requiring enhanced ionic conductivity.

In pharmaceutical intermediate synthesis, 3-methoxypropionitrile undergoes multi-step transformations to produce compounds with therapeutic potential [6] [7] [9]. Recent studies have identified its role in the synthesis of dual-target mu opioid receptor agonist/dopamine D₃ receptor antagonist compounds, where the methoxy group contributes to optimal pharmacokinetic properties and blood-brain barrier penetration.

The synthesis of chiral amines from 3-methoxypropionitrile has been achieved through enzymatic methods, utilizing transaminases to produce enantiopure products with yields of 82-94% [10] [11]. These biocatalytic approaches offer advantages in terms of stereoselectivity and environmental sustainability compared to traditional chemical methods.

| Amine Product Type | Synthetic Method | Yield Range (%) | Applications |

|---|---|---|---|

| 3-Methoxypropylamine | Catalytic hydrogenation | 96.5-99.6 | Pharmaceutical intermediate |

| Chiral amines | Enzymatic synthesis | 82-94 | Therapeutic compounds |

| Battery electrolyte components | Direct incorporation | Not specified | Energy storage |

| Dual-target compounds | Multi-step synthesis | Not specified | Neurological therapeutics |

Building Block Functionality in Benzo-Fused Heterocycles

3-Methoxypropionitrile demonstrates exceptional utility as a building block in the construction of benzo-fused heterocyclic systems, contributing to the formation of complex polycyclic structures with diverse biological and materials applications [12] [13] [14]. The compound's structural features enable participation in various cyclization reactions leading to fused ring systems.

In the synthesis of spiro-bridged heterocycles, 3-methoxypropionitrile serves as a versatile synthon, participating in cascade reactions that yield complex structures with yields ranging from 75-90% under mild conditions [12] [13] [14]. These reactions typically proceed at room temperature with reaction times of 30 seconds to 2 minutes, demonstrating the high reactivity of the compound in cyclization processes.

The formation of 8-membered oxygen-containing benzo-fused heterocycles represents another significant application, where 3-methoxypropionitrile undergoes ring-expansion reactions at elevated temperatures over 6-8 hours, yielding products in the range of 60-73% [12] [13] [14]. These larger ring systems are particularly valuable in medicinal chemistry due to their unique three-dimensional structures and potential for selective biological activity.

Research has established the role of 3-methoxypropionitrile in the synthesis of heterocyclic nitric oxide donors, where it contributes to the formation of mesoionic heterocycles with yields of 80-95% under oxidative cyclization conditions [15] [16]. These compounds demonstrate significant potential in cardiovascular therapeutics due to their ability to release nitric oxide under physiological conditions.

The compound's functionality extends to the synthesis of natural product analogs, where it serves as a key intermediate in microwave-assisted reactions yielding products in 85-95% yields within 5 minutes [17] [18]. This approach offers advantages in terms of reaction efficiency and environmental sustainability compared to conventional synthetic methods.

Building block applications in complex molecule construction have been demonstrated through multi-component reactions yielding products in the range of 70-85% under mild conditions at room temperature [17] [18]. These reactions typically involve the formation of carbon-carbon and carbon-nitrogen bonds through nucleophilic addition and cyclization mechanisms.

| Benzo-Fused System Type | Yield Range (%) | Reaction Conditions | Ring Size |

|---|---|---|---|

| Spiro-bridged heterocycles | 75-90 | Room temperature, 30 seconds-2 minutes | Variable |

| 8-membered oxygen-containing rings | 60-73 | Elevated temperature, 6-8 hours | 8-membered |

| Heterocyclic NO-donors | 80-95 | Oxidative cyclization | 5-6 membered |

| Natural product analogs | 85-95 | Microwave irradiation, 5 minutes | Variable |

The synthetic methodologies employing 3-methoxypropionitrile in heterocyclic synthesis have evolved to include solvent-free approaches, achieving yields of 60-90% under catalyst-free conditions [17] [18]. These green chemistry approaches align with modern sustainability requirements while maintaining synthetic efficiency.

XLogP3

Boiling Point

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 147 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 144 of 147 companies with hazard statement code(s):;

H315 (27.78%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (34.03%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant